molecular formula C90H82N4O2S2 B15331167 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B15331167
M. Wt: 1315.8 g/mol
InChI Key: HPGKMAMXRHTGPJ-NBPLLSTCSA-N
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Description

2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the complex synthesis process. The use of catalysts and automated systems can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential use in organic electronics and photovoltaics.

Biology

In biological research, it may be investigated for its interactions with biomolecules and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties and potential as a drug candidate.

Industry

In industry, it may be used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
  • Other indene derivatives with similar structural motifs.

Uniqueness

This compound’s uniqueness lies in its complex structure, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C90H82N4O2S2

Molecular Weight

1315.8 g/mol

IUPAC Name

2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C90H82N4O2S2/c1-5-9-13-17-25-59-33-41-65(42-34-59)89(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)87-81(89)51-69(97-87)49-77-83(63(55-91)56-92)71-29-21-23-31-73(71)85(77)95)90(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)82-52-70(98-88(76)82)50-78-84(64(57-93)58-94)72-30-22-24-32-74(72)86(78)96/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50-

InChI Key

HPGKMAMXRHTGPJ-NBPLLSTCSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C\6/C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CC=CC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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